Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
Overview
Description
Methylsulfonylmethane (MSM) is a popular dietary supplement used for a variety of purposes, including its most common use as an anti-inflammatory agent . It is the simplest of the alkylsulfonic acids .
Synthesis Analysis
While specific synthesis methods for “Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate” are not available, related compounds such as methylsulfonyl indole-benzimidazoles have been synthesized and studied for their anticancer properties . Another study discussed the synthesis of tetrasubstituted pyrimidine derivatives containing a methyl phenyl sulfone structure .Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. For example, the structure of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole derivatives was studied using 1H NMR, 13C NMR, and mass spectral analyses .Chemical Reactions Analysis
Methanesulfonyl chloride, a related compound, is highly reactive and is used to synthesize methanesulfonates in what is called the mesylation process .Physical And Chemical Properties Analysis
Methanesulfonyl chloride, a related compound, is a colorless or pale-yellow liquid at room temperature and has a powerful and unpleasant odor. It has a molar mass of 114.55 grams per mol and a density of 1.480 grams per cubic centimeter .Scientific Research Applications
Anti-Inflammatory Properties
Methylsulfonylmethane (MSM) is widely recognized for its anti-inflammatory effects. It has been investigated in both animal models and human clinical trials. MSM supplementation has shown improvements in inflammation-related outcomes, making it a valuable candidate for managing inflammatory conditions .
Safety and Tolerability
MSM is Generally Recognized As Safe (GRAS) and well-tolerated by most individuals at dosages of up to four grams daily. Side effects are minimal and mild.
Mechanism of Action
Target of Action
It’s worth noting that compounds with a methylsulfonyl group have been found to interact with various receptors and enzymes
Mode of Action
Compounds with a methylsulfonyl group have been suggested to bind to surface receptor sites, blocking the interaction of parasite and host . This is just one possible mode of action and the specific interactions of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate with its targets need to be further investigated.
Biochemical Pathways
For instance, some sulfonylureas have been found to be degraded by Pseudomonas fluorescens strain B2 by cleavage of the sulfonylurea bridge
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can greatly impact its bioavailability and efficacy .
Result of Action
Compounds with a methylsulfonyl group have been associated with various biological activities, including anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 1-methylsulfonylazetidine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c1-11-6(8)5-3-7(4-5)12(2,9)10/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGXPHCGRNPFKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701183430 | |
Record name | 3-Azetidinecarboxylic acid, 1-(methylsulfonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701183430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate | |
CAS RN |
1418117-81-3 | |
Record name | 3-Azetidinecarboxylic acid, 1-(methylsulfonyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1418117-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azetidinecarboxylic acid, 1-(methylsulfonyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701183430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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